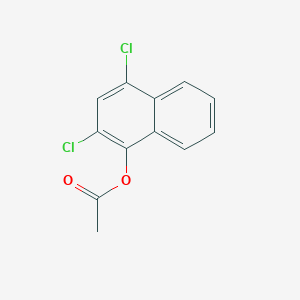
2,4-Dichloronaphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloronaphthalen-1-yl acetate typically involves the acetylation of 2,4-dichloronaphthalene. One common method is the reaction of 2,4-dichloronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the acetate group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of 2,4-dichloronaphthoquinone.
Reduction: Formation of 2,4-dichloronaphthalen-1-ol.
Applications De Recherche Scientifique
2,4-Dichloronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloronaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.
1-Acetoxynaphthalene: Similar structure but without the chlorine substitutions, leading to different reactivity and applications.
2,4-Dichlorobenzyl acetate: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties.
Uniqueness
2,4-Dichloronaphthalen-1-yl acetate is unique due to the presence of both chlorine atoms and an acetate group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
5435-74-5 |
|---|---|
Formule moléculaire |
C12H8Cl2O2 |
Poids moléculaire |
255.09 g/mol |
Nom IUPAC |
(2,4-dichloronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8Cl2O2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
Clé InChI |
URYHCDIHHVZKCH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
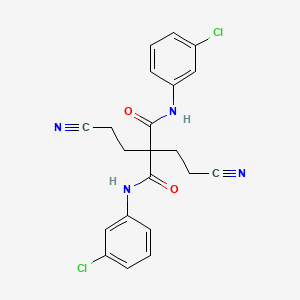
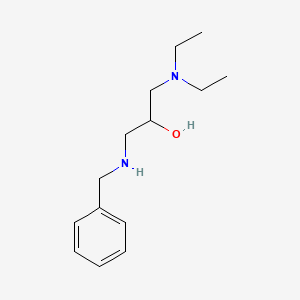
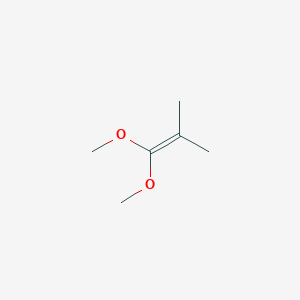

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
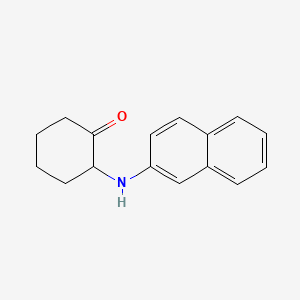

![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
